

# Raltegravir vs Dolutegravir antiviral efficacy comparison

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## Compound Focus: Raltegravir Potassium

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## Efficacy and Resistance Profile Comparison

Feature	Raltegravir (RAL)	Dolutegravir (DTG)
Dosing & Pharmacokinetics	Twice-daily dosing; variable pharmacokinetics [1]	Once-daily dosing without pharmacokinetic boosters; 14-hour plasma half-life [1]
Efficacy in Treatment-Experienced Patients (SAILING Study)	64% (230/361) achieved HIV-1 RNA <50 c/mL at W48 [2] [1]	71% (251/354) achieved HIV-1 RNA <50 c/mL at W48 (p=0.03 for superiority) [2] [1]
Efficacy in Advanced Disease (CD4 <200)	Information not located in search results	82.2% (125/152) achieved virologic suppression at W48 (DOLCE Study) [3]
Barrier to Resistance	Lower barrier; resistance mutations emerge upon virologic failure [2] [1]	High barrier; significantly slower dissociation from integrase-DNA complexes [4] [1]
Treatment-Emergent INSTI Resistance (SAILING)	17 patients developed resistance [2] [1]	4 patients developed resistance (p=0.003) [2] [1]

Feature	Raltegravir (RAL)	Dolutegravir (DTG)
Activity against RAL-resistant HIV-1	Not applicable (reference drug)	Retains full efficacy against N155H and Y143C mutants; slightly reduced activity against G140S+Q148H (Fold-change: 2.1) [4]
Cross-resistance in HIV-2	Extensive cross-resistance with DTG observed; specific mutations (e.g., Q91R, E92A) confer resistance [5]	Extensive cross-resistance with RAL observed [5]

## Detailed Experimental Data and Methodologies

The data in the table above is derived from several key clinical, in vitro, and phenotypic studies.

### Clinical Trial: SAILING

This was a **48-week, randomized, double-blind, double-dummy, active-controlled, phase 3 non-inferiority study** [2] [1].

- **Population:** 719 antiretroviral-experienced, integrase-inhibitor-naive adults with HIV-1 who had documented resistance to two or more classes of antiretroviral drugs.
- **Intervention:** Patients received either DTG (50 mg once daily) or RAL (400 mg twice daily), both in combination with an investigator-selected background regimen of up to two other antiretroviral drugs.
- **Primary Endpoint:** The proportion of patients with plasma HIV-1 RNA <50 copies/mL at week 48.
- **Key Findings:** The study not only met its non-inferiority criterion but also demonstrated the **statistical superiority of DTG over RAL**. A critical secondary finding was that significantly fewer patients in the DTG group developed treatment-emergent resistance to either the integrase inhibitor or their background therapy [2] [1].

### In Vitro Study in Primary Cells

This study evaluated the replication capacity of RAL-resistant strains and the antiviral activity of DTG in more physiologically relevant human primary cells [4].

- **Cellular Models:** Human primary monocyte-derived macrophages (MDMs), peripheral blood mononuclear cells (PBMCs), and C8166 T lymphocytic cells.
- **Viruses Tested:** Wild-type and RAL-resistant HIV-1 strains with mutations including N155H, Y143C, N155H+Y143C, and G140S+Q148H.
- **Methodology:** The antiviral activity (EC50/EC90) of DTG and RAL was measured in the different cell lines infected with the various viral strains.
- **Key Findings:**
  - RAL-resistant viruses had a strongly reduced replication capacity compared to wild-type.
  - DTG exhibited high potency in MDMs and PBMCs.
  - DTG showed full efficacy (minimal fold-change in resistance) against the N155H and Y143C single mutants and maintained good activity against the double mutants in the cellular models where testing was possible [4].

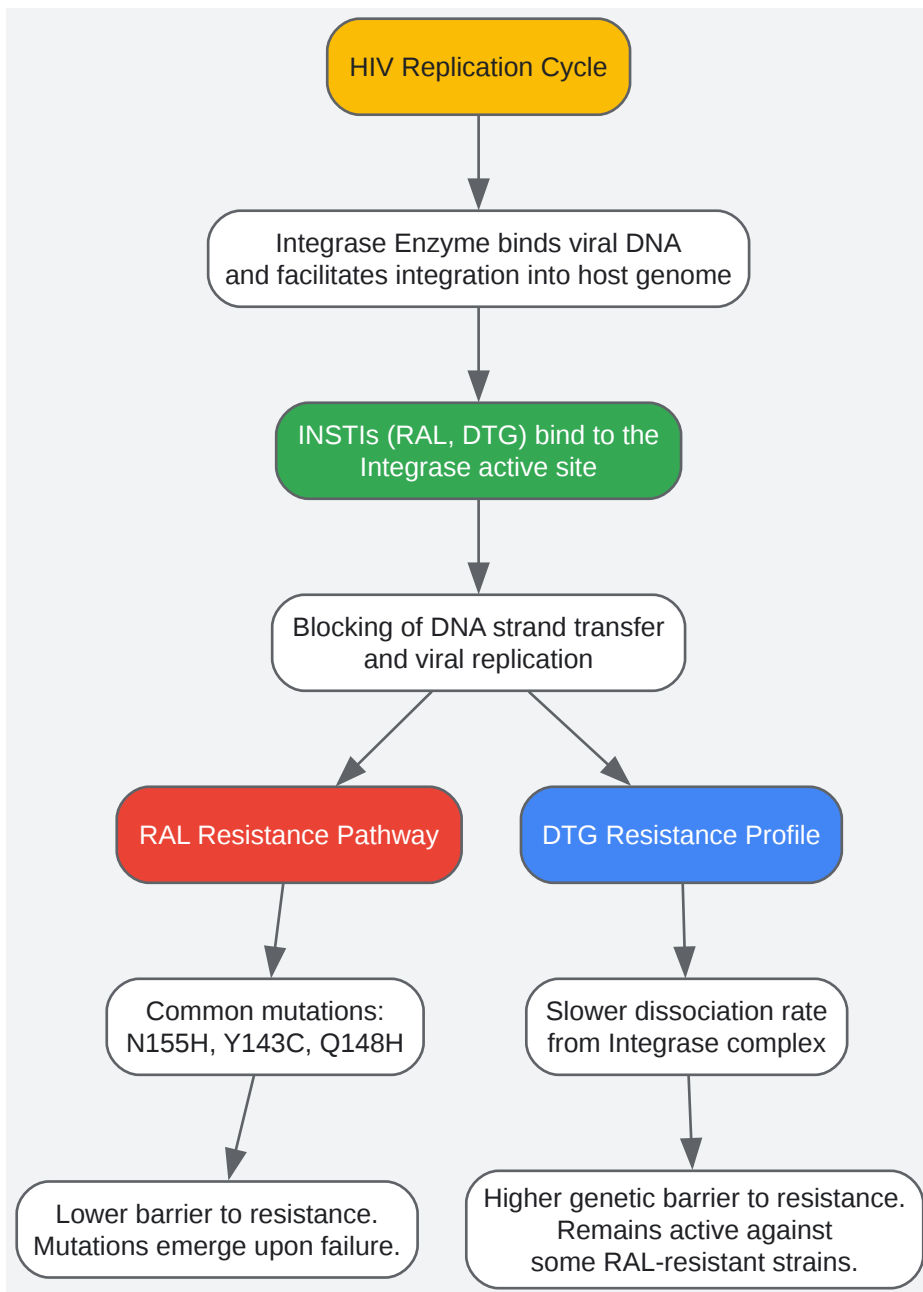
## Phenotypic Resistance Study in HIV-2

Given the intrinsic differences in HIV-2, this study systematically characterized mutations associated with Integrase Inhibitor resistance [5].

- **Methodology:** Researchers constructed a library of 95 mutants of HIV-2ROD9 containing single or multiple amino acid changes in the integrase protein. Each variant was tested for susceptibility to RAL and DTG using a **single-cycle indicator cell assay**.
- **Key Findings:** The study identified HIV-2-specific integrase mutations (e.g., Q91R, E92A) that significantly increased the EC50 for both RAL and DTG, demonstrating **extensive cross-resistance** between the two drugs in HIV-2 [5].

## Mechanism of Action and Resistance Visualization

The following diagram illustrates the shared mechanism of INSTIs and the divergent pathways to resistance for RAL and DTG.



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## Interpretation of Key Findings

- **Superior Efficacy and Higher Barrier to Resistance:** The **SAILING** trial provides robust clinical evidence that DTG is not only non-inferior but superior to RAL in treatment-experienced patients. This is largely attributed to DTG's higher barrier to resistance, as evidenced by the significantly lower rates of treatment-emergent integrase resistance [2] [1].

- **Mechanistic Insight:** DTG's **slower dissociation rate** from the integrase-DNA complex is a key pharmacodynamic property that underlies its sustained antiviral activity and higher genetic barrier to resistance compared to RAL [1].
- **Considerations for HIV-2 and Research:** While DTG is a preferred option for HIV-1, the extensive cross-resistance observed in HIV-2 necessitates caution and tailored resistance testing [5]. Furthermore, the potential for **drug repurposing** of RAL and other INSTIs for herpesviruses highlights an interesting area of ongoing research [6].

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